molecular formula C9H16O B14404364 (3R)-Non-4-YN-3-OL CAS No. 87682-12-0

(3R)-Non-4-YN-3-OL

Cat. No.: B14404364
CAS No.: 87682-12-0
M. Wt: 140.22 g/mol
InChI Key: AKAXZYAXOMPQRG-SECBINFHSA-N
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Description

(3R)-Non-4-YN-3-OL is an organic compound with a unique structure characterized by a triple bond (alkyne) and a hydroxyl group (-OH) attached to a nonane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-Non-4-YN-3-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable alkyne precursor.

    Hydroboration-Oxidation: The alkyne undergoes hydroboration-oxidation to introduce the hydroxyl group at the desired position.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the (3R)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration-oxidation processes, followed by advanced chiral separation techniques such as chromatography or crystallization to ensure high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-Non-4-YN-3-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or Lindlar’s catalyst.

    Substitution: Reagents such as tosyl chloride (TsCl) for converting the hydroxyl group into a tosylate, followed by nucleophilic substitution.

Major Products

    Oxidation: Formation of (3R)-Non-4-YN-3-one.

    Reduction: Formation of (3R)-Non-4-ene-3-OL or (3R)-Nonane-3-OL.

    Substitution: Formation of various substituted nonynes depending on the nucleophile used.

Scientific Research Applications

(3R)-Non-4-YN-3-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3R)-Non-4-YN-3-OL involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that recognize the hydroxyl and alkyne functionalities.

    Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering enzyme activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3S)-Non-4-YN-3-OL: The enantiomer of (3R)-Non-4-YN-3-OL with similar chemical properties but different biological activity.

    Non-4-YN-3-OL: The racemic mixture containing both (3R) and (3S) enantiomers.

    Non-4-YN-2-OL: A structural isomer with the hydroxyl group at a different position.

Uniqueness

This compound is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomers and structural isomers. This makes it a valuable compound for targeted research and applications.

Properties

CAS No.

87682-12-0

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(3R)-non-4-yn-3-ol

InChI

InChI=1S/C9H16O/c1-3-5-6-7-8-9(10)4-2/h9-10H,3-6H2,1-2H3/t9-/m1/s1

InChI Key

AKAXZYAXOMPQRG-SECBINFHSA-N

Isomeric SMILES

CCCCC#C[C@@H](CC)O

Canonical SMILES

CCCCC#CC(CC)O

Origin of Product

United States

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